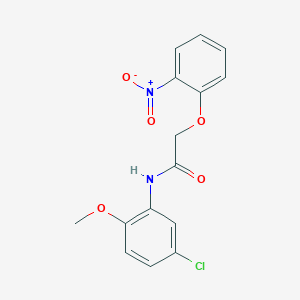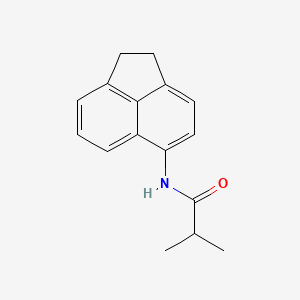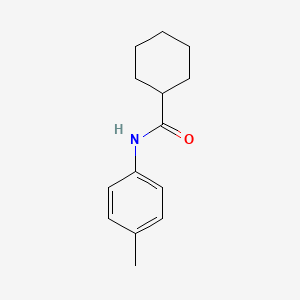
N-(5-chloro-2-methoxyphenyl)-2-(2-nitrophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methoxyphenyl)-2-(2-nitrophenoxy)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro-substituted methoxyphenyl group and a nitrophenoxy group attached to an acetamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(2-nitrophenoxy)acetamide can be achieved through a multi-step process involving the following key steps:
Nitration: The starting material, 2-methoxyphenol, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 2-nitro-5-methoxyphenol.
Chlorination: The nitrated product is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro group, resulting in 5-chloro-2-nitro-4-methoxyphenol.
Acetylation: The chlorinated product undergoes acetylation with acetic anhydride in the presence of a base such as pyridine to form 5-chloro-2-methoxyphenyl acetate.
Amidation: Finally, the acetylated product is reacted with 2-nitrophenol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-(2-nitrophenoxy)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solution.
Major Products Formed
Reduction: N-(5-chloro-2-methoxyphenyl)-2-(2-aminophenoxy)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 5-chloro-2-methoxyphenyl acetic acid and 2-nitrophenol.
科学的研究の応用
N-(5-chloro-2-methoxyphenyl)-2-(2-nitrophenoxy)acetamide has several scientific research applications, including:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: It may serve as a precursor for the synthesis of advanced materials with unique properties.
Biological Studies: The compound can be used to study the effects of specific chemical modifications on biological activity.
Industrial Applications: It may be utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(2-nitrophenoxy)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the chloro, methoxy, and nitro groups can influence its binding affinity and specificity, leading to desired biological effects.
類似化合物との比較
Similar Compounds
N-(5-chloro-2-methoxyphenyl)-2-(2-aminophenoxy)acetamide: A reduced derivative with an amino group instead of a nitro group.
N-(5-chloro-2-methoxyphenyl)-2-(2-hydroxyphenoxy)acetamide: A hydrolyzed derivative with a hydroxy group instead of a nitro group.
Uniqueness
N-(5-chloro-2-methoxyphenyl)-2-(2-nitrophenoxy)acetamide is unique due to the presence of both chloro and nitro groups, which can impart distinct chemical and biological properties
特性
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(2-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O5/c1-22-13-7-6-10(16)8-11(13)17-15(19)9-23-14-5-3-2-4-12(14)18(20)21/h2-8H,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRTZROZVINJEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)COC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-ethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5743512.png)
![N-{2-[(2E)-2-{[5-IODO-2-(METHYLSULFANYL)-3-THIENYL]METHYLENE}HYDRAZINO]-2-OXO-1-(4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)ETHYL}BENZAMIDE](/img/structure/B5743517.png)
![[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 3-methyl-4-nitrobenzoate](/img/structure/B5743523.png)


![3-[1-(1-naphthyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5743546.png)
![2-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B5743550.png)
![3-[(1,3-benzodioxol-5-ylmethyl)amino]benzoic acid](/img/structure/B5743563.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B5743572.png)
![1-[(2,5-dimethylphenyl)methyl]-4-ethylpiperazine](/img/structure/B5743574.png)
![2-formylphenyl [(2-nitrophenyl)sulfinyl]acetate](/img/structure/B5743599.png)

![4-{4-ALLYL-5-[(2-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PYRIDINE](/img/structure/B5743614.png)
![2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]-N'-[(E)-(2-FLUOROPHENYL)METHYLIDENE]PROPANEHYDRAZIDE](/img/structure/B5743615.png)
